molecular formula C22H27N3O2 B5675099 (1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5675099
M. Wt: 365.5 g/mol
InChI Key: JOCJWOJIPHSCNE-LEWJYISDSA-N
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Description

The compound of interest belongs to a class of compounds known for their interaction with nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have been explored for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, such as schizophrenia and Alzheimer's disease, by acting as alpha 7 nAChR agonists (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of similar diazabicyclo[nonane] derivatives often involves innovative approaches to introduce specific functional groups that influence their biological activity. For instance, the Mannich reaction has been utilized to synthesize N,S-containing heterocycles, leading to the production of functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko et al., 2007).

Molecular Structure Analysis

The molecular structure of diazabicyclo[nonane] derivatives is crucial for their interaction with nAChRs. Studies on 3,7-diazabicyclo[3.3.1]nonane scaffolds have shown that the nature of hydrogen bond acceptor systems significantly impacts their nAChR interaction, suggesting the importance of molecular structure in achieving high affinity and subtype selectivity for nAChRs (Eibl et al., 2013).

Chemical Reactions and Properties

The chemical properties of diazabicyclo[nonane] derivatives can be manipulated through various chemical reactions. For example, the photochemical generation of a vinylketen from related compounds and the identification of end products have been explored to understand the reactivity and potential transformations of these molecules (Day et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of diazabicyclo[nonane] derivatives contribute to their pharmacokinetic profile. For instance, the forced twin-chair conformation in certain derivatives has been studied, showing how molecular conformation affects physical properties and potentially the compound's biological activity (Sakthivel & Jeyaraman, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, oxidation, and reduction potential, are critical for understanding the behavior of diazabicyclo[nonane] derivatives in biological systems. Oxidative reactions, for instance, play a significant role in the synthesis and modification of these compounds (Soldatenkov et al., 2004).

properties

IUPAC Name

2-phenylmethoxy-1-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-22(17-27-16-18-5-2-1-3-6-18)25-14-20-8-9-21(25)15-24(13-20)12-19-7-4-10-23-11-19/h1-7,10-11,20-21H,8-9,12-17H2/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJWOJIPHSCNE-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)COCC3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)COCC3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

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